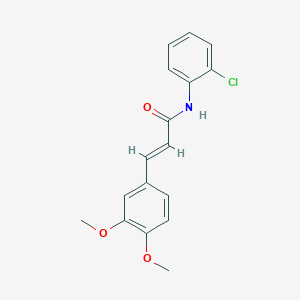

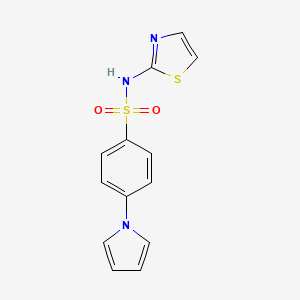

N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acrylamide derivatives involves various chemical reactions, often employing methods such as condensation of acrylic acid with chloroaniline derivatives using dicyclohexyl carbodiimide as a coupling agent, or through the polymerization techniques using initiators like azobisisobutyronitrile (AIBN) for homopolymerization. These methods highlight the diverse synthetic routes for acrylamide compounds, which can be adapted for the synthesis of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Tale & Jagtap, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques and theoretical studies, such as DFT and QTAIM approaches. These analyses provide insights into the non-covalent interactions and topological parameters of charge densities, offering a deeper understanding of the molecular structure and stability of acrylamide derivatives (Shukla, Chaudhary, & Pandey, 2020).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for further chemical modification. Studies have explored radical homopolymerization and the effects of substituents on reactivity and polymer properties. These insights are crucial for understanding the chemical behavior and potential utility of N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Huang et al., 2019).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as thermal stability and glass transition temperatures, are influenced by the structural composition of the monomers and polymers. Investigations into these properties provide valuable information on the material characteristics of these compounds, which can be correlated to N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide (Tale & Jagtap, 2012).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as their reactivity, polymerization behavior, and interaction with various chemical agents, are key to understanding their functionality and potential applications. Studies focusing on the synthesis, polymerization, and characterization of these compounds shed light on the versatile chemical nature of acrylamide derivatives (Wever et al., 2012).

Scientific Research Applications

Polyacrylamide and Its Applications

Polyacrylamide, derived from acrylamide monomers, is extensively utilized in various industries and scientific research areas. Its applications span soil conditioning, wastewater treatment, and use in the cosmetic, paper, and textile industries. In scientific laboratories, polyacrylamide serves as a solid support for protein separation via electrophoresis, highlighting its versatility in both industrial and research settings (Friedman, 2003).

Analytical and Biochemical Applications

Acrylamide plays a pivotal role in analytical and biochemical research, particularly in the study of protein structures. Its ability to quench tryptophanyl fluorescence is utilized to discern the exposure level of tryptophan residues in proteins. This application is crucial for understanding protein conformations, conformational changes, and inhibitor binding to enzymes, thereby contributing to the field of structural biology and enzymology (Eftink & Ghiron, 1976).

Polymer Science and Engineering

In polymer science, acrylamide derivatives are central to the synthesis of novel polymers with specific properties. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Controlled polymerization techniques such as RAFT polymerization have been developed to synthesize poly(N-isopropyl acrylamide) under room temperature, showcasing the advancements in polymer chemistry aimed at creating smart materials for biomedical applications (Convertine et al., 2004).

Environmental and Health Safety Research

Research on acrylamide also extends to its environmental fate and neurotoxicity, with studies focusing on its biodegradability, mobility in soil, and effects on human and animal health. Understanding the environmental and health impacts of acrylamide is crucial for developing safer industrial practices and mitigating potential risks associated with its use (Smith & Oehme, 1991).

properties

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHHSDAFGRBWLS-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![N-[3-(4-chlorophenyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5555642.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)